4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
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Description
Synthesis Analysis
The synthesis of pyridazines, such as “4-Bromo-6-(trifluoromethyl)pyridazin-3-amine”, can be achieved through several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(trifluoromethyl)pyridazin-3-amine” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromo group at the 4th position and a trifluoromethyl group at the 6th position.Chemical Reactions Analysis
“4-Bromo-6-(trifluoromethyl)pyridazin-3-amine” can participate in various chemical reactions. For instance, it can undergo a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . This reaction provides an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Scientific Research Applications
- Covalent Inhibitors : 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine serves as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . Researchers explore its potential for targeting specific proteins involved in cancer pathways.
- Sphingosine-1-Phosphate Receptor Agonists : The compound has been used in the preparation of analogs related to FTY720 , a sphingosine-1-phosphate receptor agonist. These analogs may have applications in immune modulation and other biological processes .
Medicinal Chemistry and Drug Development
Pharmacology and Receptor Modulation
properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSHCRWJOXLFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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